molecular formula C9H7NO3S B6332475 3-Hydroxy-6-methyl-thieno[2,3-b]pyridine-2-carboxylic acid, 95% CAS No. 1393803-56-9

3-Hydroxy-6-methyl-thieno[2,3-b]pyridine-2-carboxylic acid, 95%

Cat. No. B6332475
CAS RN: 1393803-56-9
M. Wt: 209.22 g/mol
InChI Key: NCQAVDMHYAKHRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Hydroxy-6-methyl-thieno[2,3-b]pyridine-2-carboxylic acid” is a derivative of thieno[2,3-b]pyridine . Thieno[2,3-b]pyridine derivatives are an important class of heterocyclic compounds due to their pharmacological and biological utility, including anticancer, antidermatophytic, antimalarial, anti-Alzheimer’s, antifungal, anti-inflammatory, insecticidal, and antiviral activities .


Synthesis Analysis

The synthesis of thieno[2,3-b]pyridine derivatives has been a subject of many research studies . One common approach involves using substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate as starting material or key intermediate . For instance, a multicomponent synthesis of functionalized thieno[2,3-b]pyridines has been described, starting from these compounds through a 3-cyanopyridine-2-thiolate intermediate .


Molecular Structure Analysis

The molecular structure of “3-Hydroxy-6-methyl-thieno[2,3-b]pyridine-2-carboxylic acid” can be inferred from its name. It contains a thieno[2,3-b]pyridine core, which is a bicyclic structure consisting of a thiophene ring fused with a pyridine ring . The molecule also has a carboxylic acid group attached to the 2-position of the pyridine ring, a hydroxy group at the 3-position, and a methyl group at the 6-position .

Scientific Research Applications

3-Hydroxy-6-methyl-thieno[2,3-b]pyridine-2-carboxylic acid, 95% has been studied for its potential applications in the field of scientific research. It has been used as a precursor for the synthesis of other compounds, such as thienopyridines, thieno[3,2-b]pyridines, and quinoxalines. It has also been used as a catalyst in the synthesis of a variety of organic compounds. Additionally, 3-Hydroxy-6-methyl-thieno[2,3-b]pyridine-2-carboxylic acid, 95% has been used in the synthesis of pharmaceutical agents and as a ligand in the coordination of metal ions.

Advantages and Limitations for Lab Experiments

The major advantage of using 3-Hydroxy-6-methyl-thieno[2,3-b]pyridine-2-carboxylic acid, 95% in lab experiments is that it is a relatively inexpensive compound. Additionally, it is relatively easy to synthesize and has a wide range of applications in the field of scientific research. However, there are some limitations to using 3-Hydroxy-6-methyl-thieno[2,3-b]pyridine-2-carboxylic acid, 95% in lab experiments. For example, it is not water soluble and can be difficult to work with in aqueous solutions. Additionally, it can be toxic if not handled properly.

Future Directions

There are a variety of potential future directions for 3-Hydroxy-6-methyl-thieno[2,3-b]pyridine-2-carboxylic acid, 95%. One potential future direction is to further study its mechanism of action and biochemical and physiological effects. Additionally, it could be further studied for its potential applications in the field of pharmaceuticals and as a ligand in the coordination of metal ions. Finally, it could be further studied for its potential applications in the field of organic synthesis.

Synthesis Methods

3-Hydroxy-6-methyl-thieno[2,3-b]pyridine-2-carboxylic acid, 95% can be synthesized using two different methods. The first method involves the condensation of pyridine-2-carboxylic acid with 3-methylthiophene-2-carboxylic acid in the presence of phosphorous oxychloride. This reaction produces 3-Hydroxy-6-methyl-thieno[2,3-b]pyridine-2-carboxylic acid, 95% as well as other byproducts. The second method involves the condensation of 3-methylthiophene-2-carboxylic acid with hydroxylamine hydrochloride in the presence of pyridine-2-carboxylic acid. This reaction produces 3-Hydroxy-6-methyl-thieno[2,3-b]pyridine-2-carboxylic acid, 95% as the major product with other byproducts.

properties

IUPAC Name

3-hydroxy-6-methylthieno[2,3-b]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3S/c1-4-2-3-5-6(11)7(9(12)13)14-8(5)10-4/h2-3,11H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCQAVDMHYAKHRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=C(S2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201195987
Record name 3-Hydroxy-6-methylthieno[2,3-b]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201195987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1393803-56-9
Record name 3-Hydroxy-6-methylthieno[2,3-b]pyridine-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1393803-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxy-6-methylthieno[2,3-b]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201195987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.